molecular formula C13H13N3OS B2786012 Quinoxalin-6-yl(thiomorpholino)methanone CAS No. 2190365-65-0

Quinoxalin-6-yl(thiomorpholino)methanone

Cat. No. B2786012
M. Wt: 259.33
InChI Key: NNXVERQWZDQLOP-UHFFFAOYSA-N
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Description

Quinoxalin-6-yl(thiomorpholino)methanone, also known as Morpholino(quinoxalin-6-yl)methanone, is a chemical compound with the formula C₁₃H₁₃N₃O₂ . It has a molecular weight of 243.261 g/mol .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied . A series of light-emitting analogues, [4- (2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ) and [4- (2,3-diphenyl-pyrido [2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP) have been synthesized . The synthesis involves using triphenylamine as an electron donor while 2,3-diphenyl-quinoxaline (DPQ) and its analogue 2,3-diphenyl-pyridine [2,3- b ]pyrazine (DPP) serve as electron acceptors .


Molecular Structure Analysis

The molecular structure of Quinoxalin-6-yl(thiomorpholino)methanone is represented by the linear formula C₁₃H₁₃N₃O₂ . The InChI key for this compound is CJQACKBFPJVQSE-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .


Physical And Chemical Properties Analysis

Quinoxalin-6-yl(thiomorpholino)methanone is a solid at room temperature . It has a molecular weight of 243.261 g/mol .

Safety And Hazards

The safety information for this compound includes the GHS07 pictogram, with the signal word “Warning” and hazard statements H315-H319 .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This work will provide some guidance for the rational design of MCL-active fluorophores .

properties

IUPAC Name

quinoxalin-6-yl(thiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXVERQWZDQLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-yl(thiomorpholino)methanone

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